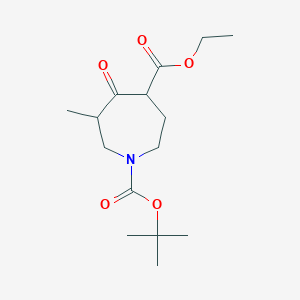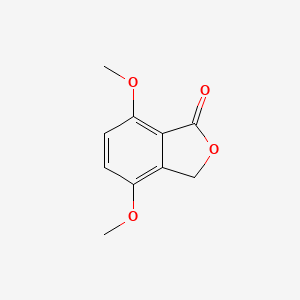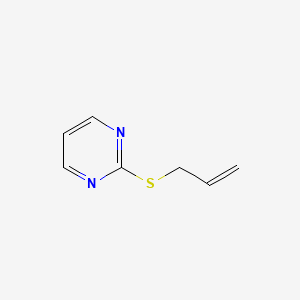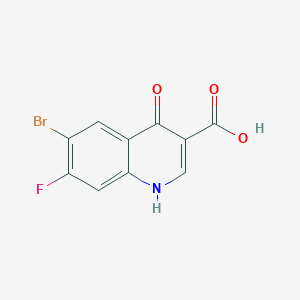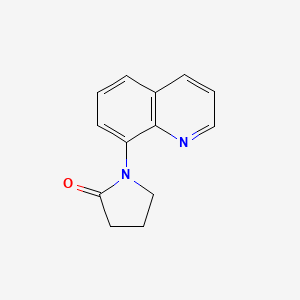
1-(8-Quinolyl)-2-pyrrolidinone
Descripción general
Descripción
1-(8-Quinolyl)-2-pyrrolidinone is a heterocyclic compound that combines the structural features of pyrrolidinone and quinoline. This compound is known for its versatile biological activities and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both pyrrolidinone and quinoline moieties in its structure makes it a valuable scaffold for the development of bioactive agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(8-Quinolyl)-2-pyrrolidinone typically involves the cyclization of a 4-halo-N-(8-quinolyl)butyramide in the presence of aqueous sodium hydroxide and a phase transfer catalyst such as triethylbenzyl ammonium chloride . This method ensures the formation of the desired heterocyclic structure with good yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high purity and yield. This may include the use of advanced purification techniques and large-scale reactors to facilitate the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(8-Quinolyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinyl derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of reduced quinolinyl-pyrrolidinone derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or pyrrolidinone rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various quinolinyl-pyrrolidinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Aplicaciones Científicas De Investigación
1-(8-Quinolyl)-2-pyrrolidinone has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds and as a building block in organic synthesis.
Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(8-Quinolyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Pyrrolidinone Derivatives: These compounds share the pyrrolidinone moiety and exhibit similar biological activities, such as antimicrobial and anticancer effects.
Quinoline Derivatives: Compounds with the quinoline moiety are known for their antimalarial and anticancer properties.
Uniqueness: 1-(8-Quinolyl)-2-pyrrolidinone is unique due to the combination of pyrrolidinone and quinoline moieties in its structure. This dual functionality enhances its biological activity and makes it a versatile scaffold for the development of new bioactive agents.
Propiedades
Número CAS |
79276-58-7 |
|---|---|
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-quinolin-8-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-12-7-3-9-15(12)11-6-1-4-10-5-2-8-14-13(10)11/h1-2,4-6,8H,3,7,9H2 |
Clave InChI |
MVGXWXNDLBXHMO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
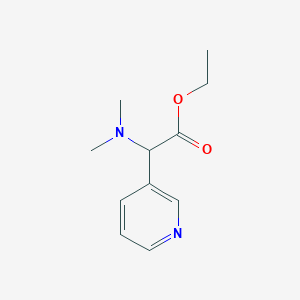
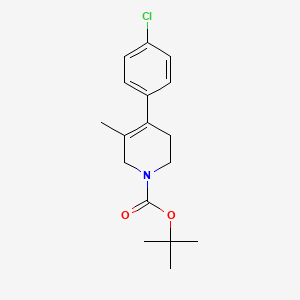

![7-Hydroxy-1-methyl-2,3-dihydroimidazo[1,2-C]pyrimidin-5(1H)-one](/img/structure/B8752441.png)

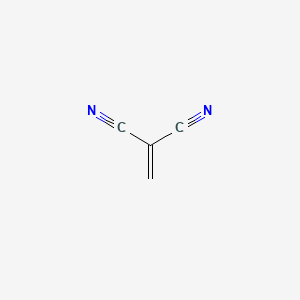
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 4,4-dimethyl-, 1,1-dimethylethyl ester](/img/structure/B8752453.png)
